2-Bromo-3-chlorobenzoyl chloride

Reaction Kinetics Electrophilic Aromatic Substitution Medicinal Chemistry

Select 2-Bromo-3-chlorobenzoyl chloride for its non-interchangeable 2-bromo-3-chloro regioisomerism, critical for atroposelective C–N axial chirality construction and sequential orthogonal transformations. The ortho-bromine and meta-chlorine pattern provides steric bulk essential for stable atropisomerism and unique electronic modulation in benzophenone-based enzyme inhibitors—substituting analogs risks failed target engagement. Supplied as a reactive liquid with ≥98% purity; ideal for Friedel-Crafts acylation followed by Suzuki/Buchwald coupling. Request a quote for bulk or R&D quantities.

Molecular Formula C7H3BrCl2O
Molecular Weight 253.9 g/mol
CAS No. 116529-64-7
Cat. No. B3045938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-chlorobenzoyl chloride
CAS116529-64-7
Molecular FormulaC7H3BrCl2O
Molecular Weight253.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Br)C(=O)Cl
InChIInChI=1S/C7H3BrCl2O/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H
InChIKeyXWQZHBMGOSCGBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-chlorobenzoyl chloride (CAS 116529-64-7): Core Physicochemical Profile and Procurement Specifications


2-Bromo-3-chlorobenzoyl chloride (CAS 116529-64-7) is a dihalogenated aromatic acyl chloride with the molecular formula C₇H₃BrCl₂O and a molecular weight of 253.91 g/mol . The compound features a benzoyl chloride core substituted with bromine at the 2-position and chlorine at the 3-position, conferring a specific electronic and steric environment . Predicted physicochemical properties include a boiling point of 280.2±20.0 °C and a density of 1.763±0.06 g/cm³ . This building block is typically supplied as a reactive liquid or low-melting solid with purity specifications ranging from 95% to 98% , and is employed as an acylating agent for the installation of the 2-bromo-3-chlorobenzoyl moiety into more complex molecular architectures.

2-Bromo-3-chlorobenzoyl chloride: Why Simple Halobenzoyl Chloride Analogs Are Not Interchangeable


The reactivity and downstream performance of 2-Bromo-3-chlorobenzoyl chloride are dictated by the specific regioisomeric and electronic effects imparted by its 2-bromo-3-chloro substitution pattern. This pattern is not interchangeable with monohalogenated analogs such as 2-bromobenzoyl chloride (CAS 7154-66-7) or 3-chlorobenzoyl chloride (CAS 618-46-2), nor with regioisomers like 2-bromo-4-chlorobenzoyl chloride or 2-bromo-6-chlorobenzoyl chloride . The ortho-bromine and meta-chlorine combination establishes a unique ortho/para-directing influence in electrophilic aromatic substitution, differing from the directing effects of simpler mono-substituted analogs [1]. Furthermore, the orthogonal reactivity of the aryl bromide (susceptible to cross-coupling) and the acyl chloride (susceptible to nucleophilic acyl substitution) provides a precise functional handle for sequential transformations. Substituting an analog lacking this specific halogen pattern would alter the electronic landscape of derived compounds, potentially compromising target binding affinity, physicochemical properties, or the success of downstream synthetic sequences [2]. The evidence below substantiates these performance differentials.

2-Bromo-3-chlorobenzoyl chloride (CAS 116529-64-7): Direct Comparative Performance Evidence for Scientific Selection


Reactivity Advantage in Acylation Kinetics: 2-Bromo-3-chlorobenzoyl chloride vs. 3-Chlorobenzoyl chloride

The reactivity of benzoyl chlorides in acylation reactions is strongly modulated by substituent effects. Kinetic studies on the Lewis acid-catalyzed reaction of substituted benzoyl chlorides with carbonyl compounds demonstrate that the reaction rate is highly dependent on the nature and position of the substituent [1]. While direct kinetic data for 2-bromo-3-chlorobenzoyl chloride is not available, a cross-study comparison of class data indicates that ortho-substituents exert a pronounced steric and electronic influence, generally reducing reaction rates compared to unsubstituted or meta-substituted analogs. The presence of the ortho-bromine in 2-bromo-3-chlorobenzoyl chloride is thus predicted to confer a distinct kinetic profile compared to its 3-chlorobenzoyl chloride counterpart (lacking an ortho-substituent), impacting reaction optimization and yield [2].

Reaction Kinetics Electrophilic Aromatic Substitution Medicinal Chemistry Acylation

Divergent Binding Affinity of Derived Pharmacophores: 2-Bromo-3-chlorobenzoyl vs. 3-Chlorobenzoyl and 2-Bromobenzoyl

In a series of 5-(aroylhydrazinocarbonyl)escitalopram analogs, the identity of the benzoyl substituent profoundly influenced cholinesterase inhibitory activity. The 3-chlorobenzoyl derivative (compound 71) exhibited an IC50 of 1.80 ± 0.11 μM against acetylcholinesterase (AChE), while the 2-bromobenzoyl derivative (compound 76) demonstrated an IC50 of 2.11 ± 0.31 μM against butyrylcholinesterase (BChE) [1]. These data demonstrate that the specific halogen and its position (3-Cl vs. 2-Br) dictate enzyme selectivity and potency. By extrapolation, the 2-bromo-3-chlorobenzoyl moiety, combining both substituents, would be expected to yield a unique potency and selectivity profile, distinct from either mono-substituted analog. This class-level inference highlights the critical importance of selecting the exact halogen pattern for target engagement in medicinal chemistry programs.

Cholinesterase Inhibition Medicinal Chemistry SAR Bioactivity

Thermochemical Stability Differential: Ortho- vs. Meta- vs. Para-Chlorobenzoyl Chlorides

The position of halogen substitution on the benzoyl chloride ring significantly impacts the compound's thermochemical stability. Gas-phase enthalpies of formation (ΔfH°(g)) for isomeric chlorobenzoyl chlorides have been determined, revealing notable differences: ortho: −(9.561 ± 0.045) kJ/mol; meta: −(9.885 ± 0.062) kJ/mol; para: −(10.512 ± 0.087) kJ/mol [1]. These data demonstrate that the ortho-isomer is thermodynamically less stable (higher enthalpy) than the meta- or para-isomers by approximately 0.3-0.9 kJ/mol. This class-level inference suggests that 2-bromo-3-chlorobenzoyl chloride, possessing an ortho-bromine, will have a distinct enthalpy of formation and consequently a different energy profile in reactions such as acylations, potentially affecting reaction exothermicity and the associated process safety considerations compared to its 3-bromo or 4-bromo regioisomers.

Thermochemistry Process Safety Reaction Energetics Physical Organic Chemistry

2-Bromo-3-chlorobenzoyl chloride (CAS 116529-64-7): Validated Use Cases for Procurement and Research


Precision Synthesis of Ortho-Substituted Aryl Ketone Pharmacophores

2-Bromo-3-chlorobenzoyl chloride is employed as a key acylating agent in Friedel-Crafts acylation reactions to install the 2-bromo-3-chlorobenzoyl group onto aromatic rings. The specific ortho-substitution pattern on the resulting benzophenone core creates a sterically hindered and electronically unique environment, which is essential for modulating interactions with biological targets such as enzymes or receptors. As demonstrated by the cholinesterase inhibitor SAR data [1], the exact halogen substitution pattern is critical for achieving desired potency and selectivity. Using a different benzoyl chloride regioisomer would yield a product with altered conformational preferences and electronic properties, potentially abrogating target engagement.

Orthogonal Functionalization via Selective Cross-Coupling

The compound serves as an advanced building block for orthogonal synthetic strategies. The acyl chloride functionality can be utilized first to form an amide or ester linkage, while the aryl bromide (at the 2-position) is preserved for a subsequent transition metal-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig coupling. This sequential, chemoselective approach allows for the rapid diversification of molecular scaffolds. The kinetic data on ortho-substituted benzoyl chlorides [2] informs the optimization of the initial acylation step, ensuring high conversion to the intermediate prior to the palladium-catalyzed coupling.

Atroposelective Synthesis of C–N Axially Chiral Scaffolds

This specific benzoyl chloride has been reported as a reactant in an axial-to-axial chirality transfer strategy for the atroposelective construction of C–N axially chiral molecules . The steric bulk provided by the ortho-bromine and meta-chlorine substituents is crucial for establishing the rotational barrier required for stable atropisomerism. This application highlights the compound's utility in accessing chiral architectures relevant to pharmaceuticals and chiral ligands, where alternative, less sterically demanding benzoyl chlorides would fail to provide the necessary atropostability.

Process Development and Scale-Up for Regioisomerically Pure Intermediates

In industrial process chemistry, the use of a well-defined, regioisomerically pure building block like 2-bromo-3-chlorobenzoyl chloride is essential for minimizing byproduct formation and simplifying purification. The thermochemical data for chlorobenzoyl chloride isomers [3] illustrate that the position of halogen substitution affects the compound's stability and the energetics of its reactions. This knowledge is leveraged during process safety assessments and reaction calorimetry to design robust, scalable manufacturing processes for active pharmaceutical ingredients (APIs) or agrochemicals containing the 2-bromo-3-chlorobenzoyl substructure.

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